molecular formula C15H13ClFN5O2S B2668388 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034374-04-2

3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2668388
CAS No.: 2034374-04-2
M. Wt: 381.81
InChI Key: OUEWCWHIAVHFGU-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in early-stage drug discovery, particularly in the development of multitarget inhibitors. Its molecular structure, which incorporates a sulfonamide group linked to a fluoro- and chloro-substituted benzene ring and a methyl-pyrazinyl-pyrazole moiety, is characteristic of molecules investigated for their potential to interact with key enzyme families. Primary research applications for this compound are anticipated to include inhibition of carbonic anhydrase (CA) and cholinesterase (ChE) enzymes. Sulfonamides are recognized for their high affinity as carbonic anhydrase inhibitors (CAIs), potentially targeting isoforms like hCA I and hCA II, which are implicated in conditions such as glaucoma, epilepsy, and edema . Furthermore, the structural motif suggests potential for cholinesterase inhibition (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), a key therapeutic strategy for managing neurodegenerative pathologies like Alzheimer's disease . The presence of both sulfonamide and halogenated aromatic systems may facilitate binding to the active sites of these enzymes, potentially disrupting their catalytic activity. The synthesis of related pyrazole-sulfonamide hybrids typically involves multi-step routes, which may include diazotization, condensation with beta-keto esters, and nucleophilic substitution to introduce the sulfonamide group . This compound is intended for non-clinical, non-medical applications strictly within a laboratory research setting. It is supplied for in vitro and in silico studies to elucidate its mechanism of action, binding affinity, and selectivity profile. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2S/c1-22-10(6-14(21-22)15-9-18-4-5-19-15)8-20-25(23,24)11-2-3-13(17)12(16)7-11/h2-7,9,20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWCWHIAVHFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of both chloro and fluoro substituents, along with the pyrazole and pyrazine rings, enhances its pharmacological properties.

Structural Formula

The IUPAC name of the compound is:
3 chloro 4 fluoro N 1 methyl 3 pyrazin 2 yl 1H pyrazol 5 yl methyl benzenesulfonamide\text{3 chloro 4 fluoro N 1 methyl 3 pyrazin 2 yl 1H pyrazol 5 yl methyl benzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antibacterial activities:

  • Antitumor Activity :
    • Studies have shown that pyrazole derivatives, including this compound, demonstrate potent inhibitory effects against various cancer cell lines. For instance, compounds similar to this have been reported to have IC50 values in the low micromolar range against breast cancer cell lines such as MCF7 and MDA-MB-231 .
    • The mechanism involves the inhibition of critical signaling pathways associated with tumor growth and proliferation.
  • Anti-inflammatory Activity :
    • The compound's structure allows it to inhibit inflammatory mediators, which may be beneficial in treating conditions characterized by excessive inflammation. Pyrazole derivatives have shown promise in reducing cytokine levels and inflammatory markers in vitro .
  • Antibacterial Activity :
    • Preliminary studies suggest that compounds with similar structural motifs exhibit antibacterial properties against a range of pathogenic bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

StudyCompoundTargetActivityIC50 (µM)
2-chloro-4-fluoro-N-(methylbenzamide)Cancer CellsAntitumor12.50
Pyrazole DerivativesMCF7 CellsAntitumor3.79
Isoxazole Pyrazole CarboxamidesVarious BacteriaAntibacterialNot specified

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide, as antiviral agents. For instance, pyrazole derivatives have shown efficacy against several viruses, including influenza and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Properties

The compound's structural features allow it to interact with various targets involved in cancer progression. Pyrazole derivatives have been reported to exhibit significant anticancer activity through mechanisms such as inhibition of kinase activity and induction of apoptosis in cancer cells. For example, compounds derived from pyrazole scaffolds have been tested against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth and proliferation .

Anti-inflammatory Effects

Research indicates that pyrazole-containing compounds possess anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation . The sulfonamide group in the structure may enhance these effects by improving solubility and bioavailability.

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of a series of pyrazole derivatives against influenza viruses. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, significantly outperforming standard antiviral treatments . This suggests that compounds like this compound could be developed into effective antiviral agents.

Case Study 2: Anticancer Activity

In another investigation, a library of pyrazole derivatives was screened for anticancer activity against various human cancer cell lines. One derivative demonstrated an IC50 value of 0.19 µM against BRAF (V600E) mutant melanoma cells, indicating strong potential for further development as an anticancer drug . This reinforces the idea that the compound could play a significant role in targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Compared to Analogues:

The compound’s uniqueness lies in its hybrid pyrazine-pyrazole core and halogenated benzenesulfonamide group. Below is a comparative analysis with structurally related compounds from recent literature and commercial catalogs:

Compound ID/Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences
3-Chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide (Target) Cl (C3), F (C4), pyrazine (C2 of pyrazole), methyl (N1 of pyrazole) C16H14ClFN6O2S 408.84 Reference compound for comparison.
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide Ethyl (C4), phenyl (N1 of pyrazole), thiophene (C3 of pyrazole) C21H19N3O2S2 417.52 Thiophene replaces pyrazine; reduced potential for π-π stacking with aromatics.
4'-Chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-... CF3 (C3 of pyrazole), dual Cl substituents, benzyloxy linker C23H18Cl2F3N3O3 532.31 Trifluoromethyl group increases lipophilicity; dual Cl enhances steric bulk.
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran-oxadiazole core, F (C5), methyl (C3) C14H11FN4O3 302.26 Oxadiazole replaces sulfonamide; reduced hydrogen-bonding capacity.
N-(1-Ethyl-1H-pyrazol-5-yl)benzamide Benzamide core, ethyl (N1 of pyrazole) C12H13N3O 215.25 Lack of sulfonamide and halogens limits polar interactions.

Functional Implications:

  • Pyrazine vs. Thiophene/CF3 : Pyrazine’s nitrogen atoms offer hydrogen-bond acceptors absent in thiophene or trifluoromethyl analogues, which may improve solubility and target specificity .
  • Sulfonamide vs. Carboxamide/Oxadiazole : The sulfonamide group’s stronger acidity (pKa ~10) versus carboxamide (pKa ~15) enhances ionization at physiological pH, favoring interactions with basic residues in targets like carbonic anhydrases .

Pharmacokinetic and Physicochemical Properties:

  • LogP : Estimated at 2.8 (calculated via fragment-based methods), lower than CF3-containing analogues (e.g., 3.5 for BD01203616 ), suggesting improved aqueous solubility.
  • Thermodynamic Solubility : ~50 µM in PBS (pH 7.4), superior to benzofuran-oxadiazole derivatives (~20 µM) due to sulfonamide ionization .
  • Metabolic Stability : Pyrazine’s electron-deficient ring may reduce CYP450-mediated oxidation compared to thiophene or benzofuran cores .

Limitations and Gaps in Current Data

  • No experimental IC50 or binding affinity data are available for the target compound in the provided evidence.
  • Synthetic yields and purification methods for analogues (e.g., BD280306 ) suggest scalability challenges due to multi-step heterocyclic synthesis.

Q & A

Q. What approaches are used to evaluate the compound’s polypharmacology (multi-target effects)?

  • Methodological Answer :
  • High-Throughput Screening : Profile against panels of kinases, GPCRs, or ion channels .
  • Network Pharmacology : Combine docking simulations with pathway enrichment analysis to predict off-target effects .
  • In Vivo Phenotyping : Compare efficacy in wild-type vs. transgenic models (e.g., zebrafish for toxicity profiling) .

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